N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide involves several steps. One common method includes the condensation reaction between 2-chloro-7-methyl-3-quinolinecarboxaldehyde and 4-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Due to its potential biological activities, it is studied for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide involves its interaction with biological macromolecules. It can bind to DNA and proteins, interfering with their normal functions. The quinoline ring system is known to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activities .
Comparison with Similar Compounds
N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide can be compared with other Schiff bases and quinoline derivatives:
N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide: This compound has similar structural features but includes a pyrazole ring, which may confer different biological activities.
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound has additional methoxy groups, which can affect its solubility and reactivity.
3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide: This compound includes a benzothiophene ring, which may enhance its pharmacological properties.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-3-4-14-10-15(18(20)22-17(14)9-12)11-21-23-19(24)13-5-7-16(25-2)8-6-13/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChI Key |
OEZQWVLZNGBCIC-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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